4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl
Overview
Description
4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl typically involves the bromination of 2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 4,4’ positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 4,4’-dihydroxy-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl or 4,4’-diamino-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.
Reduction: Formation of 2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.
Oxidation: Formation of 4,4’-dicarboxy-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.
Scientific Research Applications
4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to various substrates. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’,2’‘,3,3’,3’‘,5,5’,5’‘,6,6’,6’‘-dodecafluoro-1,1’:4’,1’'-terphenyl
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Uniqueness
4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl is unique due to its specific substitution pattern and the presence of eight methyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetramethylphenyl)-2,3,5,6-tetramethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2/c1-9-13(5)19(21)14(6)10(2)17(9)18-11(3)15(7)20(22)16(8)12(18)4/h1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPXHPDUXVICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2C)C)Br)C)C)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294860 | |
Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3075-70-5 | |
Record name | NSC98427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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